molecular formula C15H24N2 B1664794 Aloperine CAS No. 56293-29-9

Aloperine

Cat. No. B1664794
CAS RN: 56293-29-9
M. Wt: 232.36 g/mol
InChI Key: SKOLRLSBMUGVOY-GBJTYRQASA-N
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Description

Aloperine is an alkaloid found in the seeds and leaves of the medicinal plant Sophora alopecuroides L . It has been used as herbal medicine in China for centuries due to its potent anti-inflammatory, antioxidant, antibacterial, and antiviral properties . Recently, aloperine has been widely investigated for its therapeutic activities .


Molecular Structure Analysis

The molecular formula of Aloperine is C15H24N2 . The investigation to discover its stereochemical structure shows that an octa-hydro quinoline ring partly covered by a quinolizidine ring constitutes its distinctive tetracyclic ring core .


Chemical Reactions Analysis

While specific chemical reactions involving Aloperine are not detailed in the sources, Aloperine is known to interact with various biological processes, including cell cycle arrest, apoptosis, autophagy, suppressing cell migration, and invasion .


Physical And Chemical Properties Analysis

The molecular formula of Aloperine is C15H24N2 and its molecular weight is 232.36 .

Scientific Research Applications

Aloperine is a quinolizidine-type alkaloid, first isolated from the seeds and leaves of the herbal plant, Sophora alopecuroides L . It has been used as herbal medicine in China for centuries due to its potent anti-inflammatory, antioxidant, antibacterial, and antiviral properties . Here are some of the scientific research applications of Aloperine:

  • Anti-dysentery

    • Application : Aloperine was first recognized for its anti-dysentery effect, which is attributed to its bactericidal activity .
    • Results : The anti-dysentery effect of Aloperine has been empirically observed in the use of Sophora alopecuroides L. as a herbal medicine .
  • Skin Hyper-sensitivity

    • Application : Aloperine has been found to have potential in treating conditions related to skin hyper-sensitivity .
  • Tumor Disorders

    • Application : Aloperine has shown anticancer activity in human osteosarcoma and thyroid cancer cells .
  • Inflammatory Disorders

    • Application : Aloperine has been found to have potential in treating various inflammatory disorders .
  • Neuroprotection

    • Application : Aloperine exhibits neuroprotective effects against oxidative stress in early brain injury .
  • Antiviral Activity

    • Application : Aloperine has been found to have antiviral activity, specifically as a human immunodeficiency virus-1 (HIV-1) entry inhibitor .
  • Leukemia

    • Application : Aloperine has shown potential in treating leukemia .
    • Results : One study reported that aloperine treatment caused apoptosis in U266 and MM.1S myeloma cells by activating the extrinsic apoptosis pathway .
  • Vascular Remodeling

    • Application : Aloperine has been found to alleviate hypertension-associated vascular remodeling .
    • Results : Aloperine exerts regulatory function on different cell types. It ameliorates endothelial damage by decreasing NOX2/4 and inhibiting NF-κB pathway. It also inhibits proliferation and migration of vascular smooth muscle cells (VSMCs) and fibroblasts .
  • Autophagy Modulation

    • Application : Aloperine could modulate autophagy to improve pathological conditions like leukemia and thyroid cancer .

Safety And Hazards

Aloperine should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Aloperine holds the potential to be developed into a novel multifunctional drug due to its various bioactivities and safety . Being a potent modulator of signaling mechanisms, Aloperine can be employed in clinical settings to treat various human disorders in the future .

properties

IUPAC Name

(1R,2S,9R,10R)-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2/c1-2-7-17-10-13-9-12(14(17)5-1)8-11-4-3-6-16-15(11)13/h8,12-16H,1-7,9-10H2/t12-,13+,14+,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKOLRLSBMUGVOY-GBJTYRQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CC3CC(C2C1)C=C4C3NCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN2C[C@H]3C[C@@H]([C@H]2C1)C=C4[C@H]3NCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aloperine

CAS RN

56293-29-9
Record name Aloperine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56293-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aloperine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056293299
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aloperine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,370
Citations
H Zhou, J Li, F Sun, F Wang, M Li, Y Dong… - Frontiers in …, 2020 - frontiersin.org
… current knowledge on aloperine is … aloperine, and most importantly, the underlying cellular and molecular mechanisms are clarified in detail to explain the functional mode of aloperine…
Number of citations: 23 www.frontiersin.org
Z Dang, L Zhu, W Lai, H Bogerd, KH Lee… - ACS Medicinal …, 2016 - ACS Publications
… the anti-IAV activity of aloperine was linked to the nucleoprotein (NP) of IAV. (17) The objective of this study is to determine the anti-HIV-1 activity of aloperine and its derivatives. The …
Number of citations: 69 pubs.acs.org
XY Yuan, W Liu, P Zhang, RY Wang, JY Guo - European journal of …, 2010 - Elsevier
… 1% aloperine suppressed DNFB-induced increase in ear thickness and ear erythema. Moreover, 1% aloperine … Our findings suggest that aloperine greatly improves the DNFB-induced …
Number of citations: 91 www.sciencedirect.com
J Zhao, G Zhang, M Li, Q Luo, Y Leng, X Liu - Biomedicine & …, 2018 - Elsevier
… -protective effects of aloperine against cytotoxicity in mouse … We found that aloperine ameliorated oxidative stress patterns … Importantly, we found that aloperine treatment reduced the …
Number of citations: 32 www.sciencedirect.com
H Wang, S Yang, H Zhou, M Sun, L Du, M Wei… - Journal of hematology & …, 2015 - Springer
… Aloperine has multifaceted antitumor effects on MM cells. Our data support the clinical development of aloperine … to that of aloperine alone (P < 0.05), indicating that aloperine augments …
Number of citations: 55 link.springer.com
Y Ye, Y Wang, Y Yang, L Tao - Inflammation Research, 2020 - Springer
… of aloperine remain to be elucidated. This study aimed to investigate whether Aloperine … The results of this study showed that Aloperine inhibited the activation of LPS-induced …
Number of citations: 28 link.springer.com
AD Brosius, JW Ziller, Q Zhang - Acta Crystallographica Section C …, 1997 - scripts.iucr.org
… Aloperine was first isolated in 1935 from … aloperine had not been rigorously established and the absolute configuration was unknown. We report here the full stereostructure of aloperine…
Number of citations: 18 scripts.iucr.org
Z Ling, H Guan, Z You, C Wang, L Hu… - OncoTargets and …, 2018 - Taylor & Francis
… (B) Prostate cancer cell lines were treated with the indicated dose of aloperine or vehicle for … of aloperine for different cell lines. (C) CCK-8 assay for PC3 cells exposed to aloperine (100 …
Number of citations: 42 www.tandfonline.com
AD Brosius, LE Overman, L Schwink - Journal of the American …, 1999 - ACS Publications
… to synthesize the four possible diastereomers of aloperine to elucidate the relative … aloperine, 4 and 5. After the X-ray studies, our synthetic efforts were directed toward natural aloperine (…
Number of citations: 146 pubs.acs.org
X Zhang, Q Liu, N Zhang, QQ Li, ZD Liu, YH Li… - European Journal of …, 2018 - Elsevier
Preventing filoviruses in the entry stage is an attractive antiviral strategy. Taking aloperine, a Chinese natural herb with an endocyclic skeleton, as the lead, 23 new aloperine derivatives …
Number of citations: 34 www.sciencedirect.com

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